molecular formula C10H7Cl2N3O2 B1429229 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-85-6

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1429229
CAS No.: 1111881-85-6
M. Wt: 272.08 g/mol
InChI Key: CANORVHFLMHJJI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical intermediate designed for medicinal chemistry and drug discovery research. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold are investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism genes including CYP3A4 . Inhibiting PXR is a valuable strategy to mitigate adverse drug-drug interactions and improve therapeutic efficacy . The 1,2,3-triazole core is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . This specific derivative, featuring a 3,4-dichlorobenzyl moiety, serves as a key synthetic precursor for developing novel PXR antagonists and other bioactive molecules. Researchers utilize this compound to create potential therapeutic agents for investigation in areas including oncology, inflammation, and infectious diseases, where 1,2,3-triazole derivatives have demonstrated relevant biological activity . This product is intended for laboratory research by qualified scientists.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANORVHFLMHJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition

The key step involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. For the target compound, the azide is typically derived from 3,4-dichlorobenzyl azide, while the alkyne is a suitable terminal alkyne or its derivative.

  • The 1,3-dipolar cycloaddition is often catalyzed by copper(I) salts, providing high regioselectivity for 1,4-disubstituted triazoles.
  • Alternative metal-free methods or ruthenium catalysis can yield different substitution patterns if required.
  • Reaction conditions generally involve mild temperatures (room temperature to 60 °C) in solvents such as DMF, THF, or water-organic mixtures.

Azide Synthesis

The 3,4-dichlorobenzyl azide can be prepared by nucleophilic substitution of 3,4-dichlorobenzyl halide with sodium azide under controlled conditions, ensuring safety due to azide toxicity.

Carboxylation at the 4-Position of the Triazole

Organometallic Carboxylation Method

A robust method for introducing the carboxylic acid group at the 4-position involves:

  • Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates.
  • Treatment with Grignard reagents such as isopropylmagnesium chloride at low temperatures (−78 °C to 0 °C) to generate organomagnesium intermediates.
  • Subsequent reaction with carbon dioxide gas to form the carboxylate intermediate.
  • Acidic workup to yield the carboxylic acid.

This method has been optimized for industrial applicability, offering high yields and straightforward operations.

Methylation and Purification

  • The crude mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 4-bromo isomer can be selectively methylated using methyl iodide in the presence of bases like potassium carbonate.
  • This step allows separation of the desired carboxylic acid from brominated impurities by differential reactivity, facilitating purification.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Azide formation 3,4-dichlorobenzyl chloride + NaN3 Room temp 1-2 h ~75 Careful handling of azide
Cycloaddition Azide + terminal alkyne, Cu(I) catalyst RT to 60 °C 4-24 h 80-90 High regioselectivity
Dibromo-triazole intermediate Bromination of triazole precursor Variable Variable - Precursor for carboxylation
Grignard reaction Isopropylmagnesium chloride in THF −78 °C to 0 °C 0.5-2 h - Forms organomagnesium intermediate
Carboxylation CO2 bubbling −30 °C to RT 5-30 min - Converts intermediate to carboxylate
Acidic workup HCl addition RT 30 min - Yields carboxylic acid
Methylation Methyl iodide + K2CO3 in DMF 0-40 °C 5-48 h - Enables separation of isomers

Research Findings and Industrial Relevance

  • The described organometallic carboxylation method overcomes limitations of earlier protocols that used expensive or hazardous reagents like propiolic acid esters and sodium azide, which are less suited for scale-up.
  • The process is suitable for industrial production due to its simplicity, high yield, and environmentally friendlier profile.
  • Selective methylation and crystallization steps allow efficient purification, critical for pharmaceutical-grade material.
  • Literature reports confirm that this method provides a reproducible route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the 3,4-dichlorobenzyl derivative, with yields typically exceeding 70% overall.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the dichlorobenzyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways: It can interfere with metabolic pathways, leading to the inhibition of essential biological processes in target organisms.

Comparison with Similar Compounds

Physicochemical Properties

Acidity and Solubility:

  • The target compound’s carboxylic acid group is highly acidic due to the electron-withdrawing triazole ring and dichlorobenzyl substituent. Predicted pKa values for similar compounds (e.g., 3.26 for the 3,4-dimethylphenyl analog) suggest that the dichlorobenzyl derivative may have even lower pKa (~2–3), increasing ionization and reducing cell permeability .
  • Lipophilicity: The dichlorobenzyl group enhances lipophilicity (logP ≈ 2.5–3.5), which could improve membrane penetration but may also limit aqueous solubility .

Structure-Activity Relationships (SAR)

  • Antitumor Activity: Dichlorobenzyl and CF3-substituted triazoles show higher activity than methyl or methoxy derivatives, likely due to enhanced target binding via halogen bonds or hydrophobic interactions .
  • Carboxylic Acid vs. Amides: Carboxylic acids generally exhibit lower activity than their amide counterparts (e.g., GP = 70.94% for an ethyl ester vs. GP = 68.09% for the acid), possibly due to improved bioavailability of amides .

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and enzyme inhibition activities, supported by data tables and relevant case studies.

  • Chemical Formula : C₁₂H₈Cl₂N₄O₂
  • CAS Number : 1094673-43-4
  • Molecular Weight : 285.11 g/mol

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 1,2,3-triazoles, including the compound . The compound has demonstrated significant activity against various bacterial and fungal strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

In a comparative study, the compound exhibited better antimicrobial activity than standard antibiotics against certain strains of bacteria and fungi.

Antioxidant Activity

The antioxidant capacity of 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated using various assays. It showed promising results in scavenging free radicals.

Assay Method IC50 (µM) Standard (IC50 µM) Reference
DPPH25Trolox (20)
ABTS30BHA (15)

The compound's ability to inhibit oxidative stress suggests potential applications in preventing oxidative damage in biological systems.

Enzyme Inhibition

The inhibition of cholinesterase enzymes is another area where this compound has shown efficacy. The kinetic studies indicate that it acts as a noncompetitive inhibitor for acetylcholinesterase (AChE).

Enzyme Type of Inhibition IC50 (µM) Reference
Acetylcholinesterase (AChE)Noncompetitive15
Butyrylcholinesterase (BChE)Competitive10

These findings support the potential use of this compound in treating conditions related to cholinergic dysfunction.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various triazole derivatives including 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound was particularly effective against Gram-positive bacteria and fungi. The study utilized the agar diffusion method to evaluate efficacy against seven bacterial strains and three fungal species.

Study on Antioxidant Properties

Another research focused on the antioxidant properties of the compound using DPPH and ABTS assays. The results highlighted its potential as a natural antioxidant agent with applications in food preservation and pharmaceuticals.

Q & A

Basic: What are the standard synthetic routes for 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction ("click chemistry") to form the triazole core. A representative protocol involves:

Azide precursor preparation : Reacting 3,4-dichlorobenzyl chloride with sodium azide to generate the corresponding benzyl azide.

Alkyne substrate : Using a propiolic acid derivative (e.g., ethyl propiolate) as the alkyne source.

Cycloaddition : Combining the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) at 25–60°C for 12–24 hours.

Hydrolysis : Converting the ester intermediate to the carboxylic acid via alkaline hydrolysis (e.g., NaOH/EtOH, reflux).
Purification involves recrystallization or column chromatography .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (1,4-disubstituted triazole) and substituent positions.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural elucidation, particularly to resolve stereoelectronic effects of the dichlorobenzyl group .
  • IR spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:
Comparative studies with analogs reveal:

  • Dichlorobenzyl group : Enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites).
  • Triazole ring : Acts as a bioisostere for amide bonds, increasing metabolic stability.
  • Carboxylic acid : Facilitates salt formation for solubility optimization or coordination with metal ions in metalloenzymes.
    For example, replacing 3,4-dichlorobenzyl with 4-fluorophenyl reduces antibacterial efficacy by 60%, highlighting the role of halogen interactions in target engagement .

Advanced: What analytical methods resolve purity and stability issues?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to detect impurities (<0.5% threshold).
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).
  • Forced degradation studies : Expose to UV light, acidic/alkaline conditions, or oxidants (H₂O₂) to identify degradation pathways. Stabilize with lyophilization under inert gas .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines for antibacterial studies).
  • Impurity profiles : Use orthogonal purification (HPLC + recrystallization) to exclude confounding byproducts.
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solubility artifacts.
    For example, a 2024 study attributed inconsistent enzyme inhibition (IC₅₀ 2–10 µM) to residual copper catalysts altering protein conformations .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
Reported targets include:

  • Bacterial dihydrofolate reductase (DHFR) : Inhibits folate metabolism (MIC 8 µg/mL against S. aureus).
  • Human carbonic anhydrase IX : Overexpressed in tumors; Ki values correlate with dichlorobenzyl hydrophobicity.
  • ROS scavenging : Carboxylic acid moiety chelates Fe²⁺, reducing oxidative stress in cellular models .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to DHFR (PDB: 1DHF) using Lamarckian genetic algorithms.
  • QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to design optimized analogs.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
  • Toxicity : LD₅₀ (oral, rat) >500 mg/kg; avoid inhalation (potential respiratory irritation).
  • Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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